2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula and a molecular weight of 136.15 g/mol. This compound is notable for its potential biological activities, particularly its role in modulating apoptotic pathways by interacting with Inhibitors of Apoptosis Proteins (IAPs) .
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is classified under heterocyclic compounds and is recognized by its unique bicyclic structure that includes both nitrogen and oxygen atoms. The compound has been cataloged under various chemical databases, including PubChem and Sigma-Aldrich, where it is associated with the CAS number 1112193-37-9 .
The synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the Mannich reaction, which combines a primary amine, formaldehyde, and an aromatic compound to form the desired oxazine structure. This method allows for the formation of the bicyclic framework through cyclization under controlled conditions .
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance yield and purity. Advanced purification techniques are employed to meet the standards required for research and pharmaceutical applications .
The molecular structure of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine can be described as follows:
InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2
LTWFBZQFHPDLNU-UHFFFAOYSA-N
C1COc2ncccc2N1
The structure features a fused bicyclic system that contributes to its chemical reactivity and biological activity .
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine can participate in several types of chemical reactions:
These reactions allow for modifications that can enhance the compound's biological activity or alter its physical properties .
The primary mechanism of action for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). By binding to these proteins, it influences several cellular processes including:
This compound has been shown to induce apoptosis in various cell types by activating caspases such as caspase-9 and caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) .
The physical properties of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine include:
Property | Value |
---|---|
Molecular Weight | 136.15 g/mol |
Density | |
Boiling Point | at 760 mmHg |
Flash Point | |
LogP | 0.35 |
Vapor Pressure | at 25 °C |
These properties indicate that the compound is stable under normal conditions but may require careful handling due to its irritant nature .
The applications of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine are primarily in biochemical research and drug development. Its ability to modulate apoptotic pathways makes it a candidate for therapeutic interventions in diseases characterized by dysregulated apoptosis such as cancer. Additionally, it may serve as a useful tool in studying cellular signaling pathways and enzyme interactions .
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2